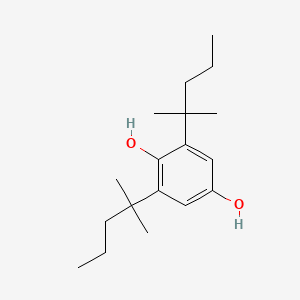
2,6-Bis(2-methylpentan-2-yl)benzene-1,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Bis(2-methylpentan-2-yl)benzene-1,4-diol is an organic compound with the molecular formula C18H30O2 It is characterized by the presence of two hydroxyl groups attached to a benzene ring, which is further substituted with two 2-methylpentan-2-yl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis(2-methylpentan-2-yl)benzene-1,4-diol typically involves the alkylation of hydroquinone derivatives. One common method includes the reaction of hydroquinone with 2-methylpentan-2-yl halides in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, under anhydrous conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 2,6-Bis(2-methylpentan-2-yl)benzene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding dihydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products Formed:
Oxidation: Quinones.
Reduction: Dihydroxy derivatives.
Substitution: Halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
2,6-Bis(2-methylpentan-2-yl)benzene-1,4-diol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of polymers and as a stabilizer in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2,6-Bis(2-methylpentan-2-yl)benzene-1,4-diol involves its interaction with molecular targets through its hydroxyl groups. These groups can participate in hydrogen bonding and redox reactions, influencing various biochemical pathways. The compound’s ability to undergo oxidation and reduction makes it a versatile agent in modulating oxidative stress and related cellular processes.
Comparación Con Compuestos Similares
- 2,6-Bis(phenylmethoxy)benzene-1,4-diol
- 1,4-Dibutoxy-2,5-bis(2-methylbutan-2-yl)benzene
Comparison: Compared to similar compounds, 2,6-Bis(2-methylpentan-2-yl)benzene-1,4-diol is unique due to its specific alkyl substituents, which can influence its chemical reactivity and physical properties. The presence of 2-methylpentan-2-yl groups provides steric hindrance, potentially affecting the compound’s interaction with other molecules and its overall stability.
Propiedades
Número CAS |
63967-06-6 |
|---|---|
Fórmula molecular |
C18H30O2 |
Peso molecular |
278.4 g/mol |
Nombre IUPAC |
2,6-bis(2-methylpentan-2-yl)benzene-1,4-diol |
InChI |
InChI=1S/C18H30O2/c1-7-9-17(3,4)14-11-13(19)12-15(16(14)20)18(5,6)10-8-2/h11-12,19-20H,7-10H2,1-6H3 |
Clave InChI |
BKVXAOXYAYEHJO-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C)(C)C1=CC(=CC(=C1O)C(C)(C)CCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















